

The Role of Methyl Glycinate in Organic Synthesis: A Technical Guide

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Compound of Interest

Compound Name: Methyl glycinate

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Methyl glycinate, the methyl ester of the simplest amino acid, glycine, is a foundational building block in modern organic synthesis. Its utility stems from the presence of two distinct functional groups—a primary amine and a carboxylate ester—which provide a versatile platform for a wide array of chemical transformations. Often utilized as its more stable hydrochloride salt to prevent self-condensation, **methyl glycinate** is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, unnatural amino acids, and complex heterocyclic systems.^{[1][2][3]} This guide provides an in-depth exploration of its synthesis, core reactivity, and applications, complete with experimental protocols and quantitative data to support laboratory and industrial-scale applications.

Physicochemical Properties and Synthesis

Methyl glycinate is typically handled as its hydrochloride salt (CAS 5680-79-5), a white, crystalline, and hygroscopic solid that is highly soluble in water.^{[2][4][5]} The salt form enhances its shelf-life by preventing the free ester from undergoing polymerization or cyclization to form diketopiperazine.^[3]

Table 1: Physicochemical Properties of **Methyl Glycinate** Hydrochloride

Property	Value	References
CAS Number	5680-79-5	[2]
Molecular Formula	C ₃ H ₈ ClNO ₂	[6]
Molecular Weight	125.55 g/mol	[4]
Appearance	White crystalline powder	[2][4]
Melting Point	175 °C (decomposes)	[5][6]
Solubility	>1000 g/L in water (20 °C)	[5]

| Stability | Stable, but hygroscopic [[3][5] |

The most common laboratory and industrial synthesis of **methyl glycinate** hydrochloride involves the Fischer esterification of glycine.[1] This is typically achieved by reacting glycine with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂), hydrogen chloride (HCl) gas, or concentrated sulfuric acid.[5][7][8] A more modern approach utilizes trimethylchlorosilane (TMSCl) in methanol, offering a convenient and efficient alternative.[3][7][9]

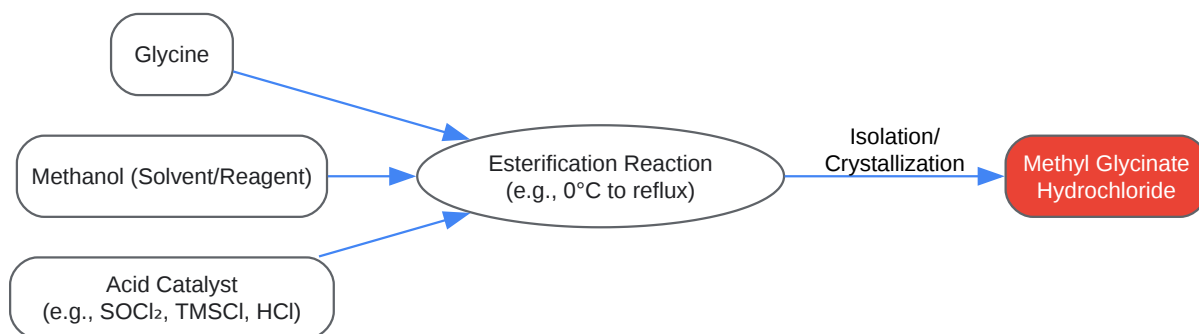


Diagram 1: Synthesis of Methyl Glycinate Hydrochloride

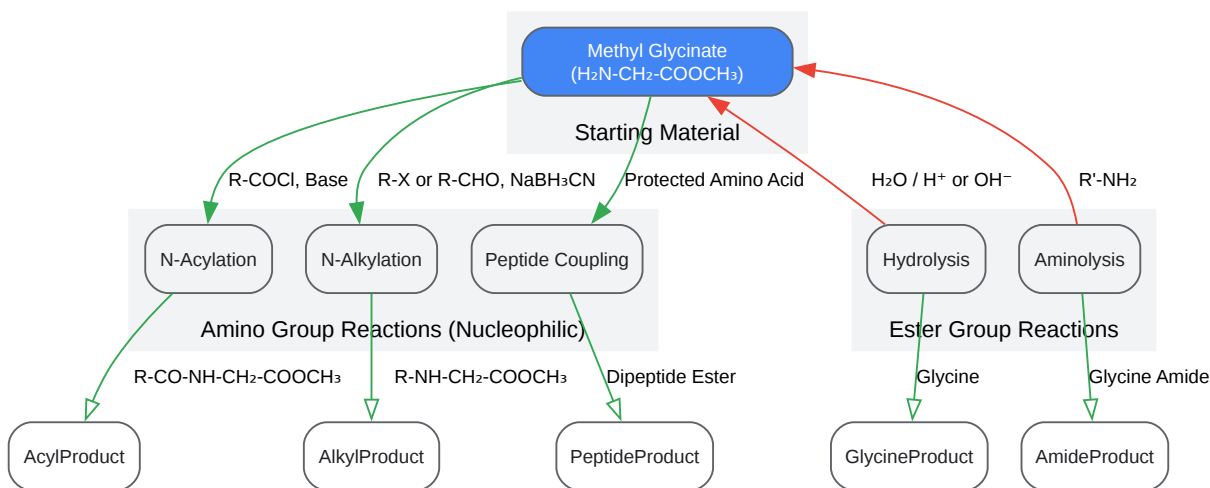


Diagram 2: Core Reactivity Pathways of Methyl Glycinate

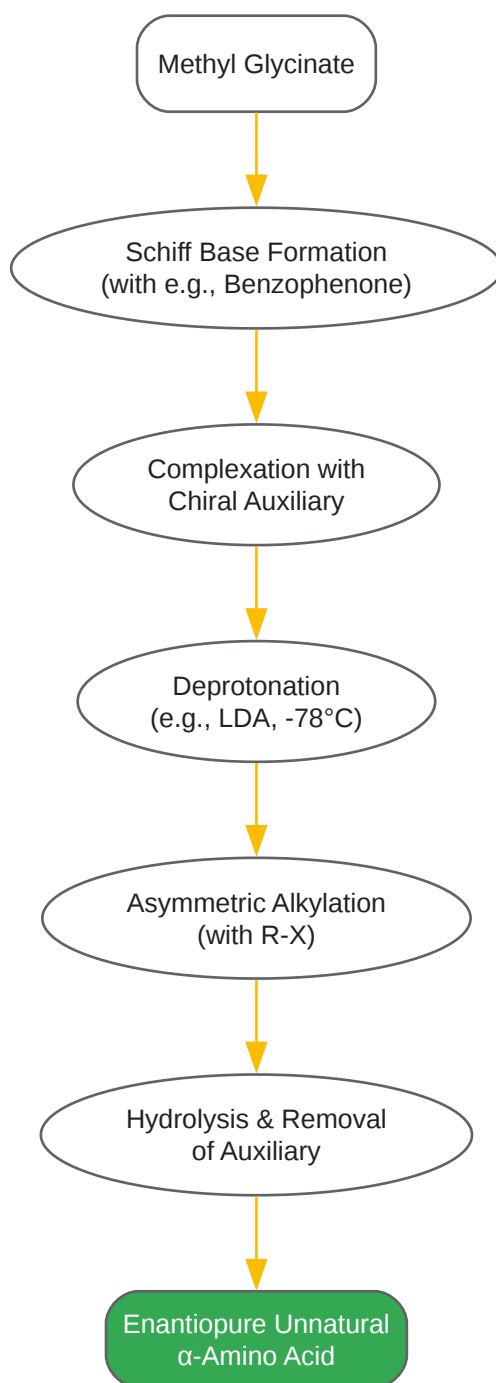


Diagram 3: General Workflow for Unnatural Amino Acid Synthesis

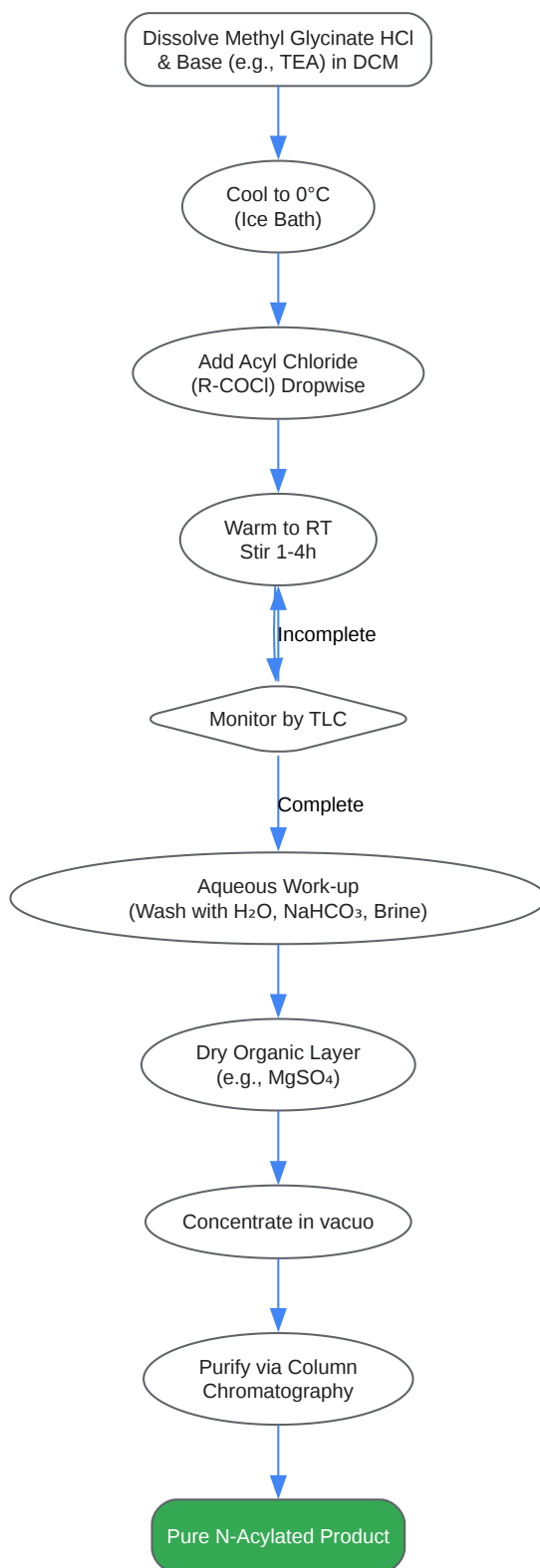


Diagram 4: Experimental Workflow for N-Acylation

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